An In-depth Technical Guide to N-Cbz-trans-1,4-cyclohexanediamine: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to N-Cbz-trans-1,4-cyclohexanediamine: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Cbz-trans-1,4-cyclohexanediamine, also known as Benzyl (trans-4-aminocyclohexyl)carbamate, is a mono-protected diamine that serves as a critical building block in synthetic organic chemistry. Its rigid, non-planar cyclohexane core and orthogonally functionalized amino groups make it an invaluable component, particularly in the construction of complex molecules for drug discovery. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, its strategic applications, and essential safety information. The focus is on its emerging role as a linker in targeted protein degradation, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), highlighting its importance to researchers in medicinal chemistry and chemical biology.
Core Chemical Identity and Properties
N-Cbz-trans-1,4-cyclohexanediamine is characterized by a trans-configured 1,4-diaminocyclohexane scaffold where one of the amino groups is protected by a carboxybenzyl (Cbz or Z) group. This mono-protection strategy is fundamental to its utility, allowing for selective chemical modification at the free amine, while the other amine remains masked, available for deprotection and subsequent reaction in a later synthetic step.
Key Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 149423-77-8 | [1][2] |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [2][3] |
| Molecular Weight | 248.32 g/mol | [2][3] |
| IUPAC Name | Benzyl N-(4-aminocyclohexyl)carbamate | [3] |
| Synonyms | N-(Benzyloxycarbonyl)-trans-1,4-diaminocyclohexane | [3] |
| Appearance | White to off-white solid | [4][5] |
| Melting Point | 68-72 °C (for parent diamine) | |
| Boiling Point | 197 °C (for parent diamine) | |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | [4] |
Note: Some physical properties like melting and boiling points are listed for the parent compound, trans-1,4-diaminocyclohexane, as specific experimental data for the N-Cbz derivative is less commonly reported. These values provide a useful reference point.
Synthesis and Purification Protocol
The most direct and common synthesis of N-Cbz-trans-1,4-cyclohexanediamine involves the selective mono-protection of commercially available trans-1,4-diaminocyclohexane. The key to this synthesis is controlling the stoichiometry to favor the formation of the mono-protected product over the di-protected byproduct.
Expert Rationale for Method Selection
The choice of Benzyl Chloroformate (Cbz-Cl) as the protecting agent is strategic. The Cbz group is stable under a wide range of reaction conditions but can be cleanly removed by catalytic hydrogenation, a mild method that is orthogonal to many other protecting groups (e.g., Boc, Fmoc) used in complex molecule synthesis. Dichloromethane (DCM) is selected as the solvent for its inertness and ability to dissolve the starting materials. A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. Performing the reaction at a reduced temperature (0 °C) helps to control the exothermic reaction and improve the selectivity for mono-protection.
Step-by-Step Synthesis Methodology
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Preparation : To a round-bottom flask equipped with a magnetic stir bar, add trans-1,4-diaminocyclohexane (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
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Cooling : Cool the resulting solution to 0 °C in an ice bath. This is critical for controlling the reaction rate.
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Base Addition : Add a suitable non-nucleophilic base, such as triethylamine (TEA) (1.1 eq), to the solution.
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Protecting Group Addition : Slowly add a solution of Benzyl Chloroformate (Cbz-Cl) (0.8-1.0 eq, carefully controlled) in DCM dropwise to the cooled reaction mixture over 30-60 minutes. The sub-stoichiometric amount of Cbz-Cl is key to maximizing the yield of the mono-protected product.
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Reaction : Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.
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Monitoring : The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the mono- and di-protected products.
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Workup : Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
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Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes, to separate the desired mono-Cbz product from unreacted diamine and the di-Cbz byproduct.
Caption: Workflow for the synthesis of N-Cbz-trans-1,4-cyclohexanediamine.
Applications in Research and Drug Development
The primary utility of N-Cbz-trans-1,4-cyclohexanediamine lies in its role as a bifunctional building block. The trans-cyclohexane ring provides a conformationally restricted and rigid spacer, which is highly desirable in drug design for controlling the spatial orientation of different pharmacophores.
Pivotal Role as a Linker in PROTACs
A significant and modern application is in the synthesis of PROTACs.[6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them.
The properties of the linker are critical for the efficacy of the PROTAC. It must be of optimal length and geometry to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The rigid trans-1,4-cyclohexanediamine core, once deprotected and incorporated into the linker, provides a well-defined spatial separation between the two ligands, which can be crucial for achieving potent and selective protein degradation.
Caption: Role of the cyclohexanediamine core as a rigid linker in a PROTAC.
Safety and Handling
As a chemical intermediate, N-Cbz-trans-1,4-cyclohexanediamine requires careful handling in a laboratory setting. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not always available, the hazards can be inferred from its structure and the data for its precursors and related compounds.
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Hazard Classification : The parent compound, trans-1,4-diaminocyclohexane, is classified as corrosive and can cause severe skin burns and eye damage.[4] It is also harmful if swallowed.[4] The N-Cbz derivative is classified as an acute oral toxicant (Category 4).[7]
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Handling Precautions :
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8]
-
Avoid inhalation of dust and contact with skin and eyes.[9]
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[9]
Conclusion
N-Cbz-trans-1,4-cyclohexanediamine is more than just a chemical intermediate; it is an enabling tool for medicinal chemists. Its well-defined stereochemistry, rigid core, and convenient mono-protected state provide a reliable and versatile platform for constructing complex molecular architectures. Its growing importance in the field of targeted protein degradation underscores its value and ensures its continued use in the development of next-generation therapeutics. Researchers utilizing this building block are well-positioned to advance the frontiers of drug discovery.
References
-
CP Lab Safety. (n.d.). N-Cbz-trans-1, 4-cyclohexanediamine, min 97%, 1 gram. Retrieved from CP Lab Safety website. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18650082, N-Cbz-trans-1,4-cyclohexanediamine. Retrieved from PubChem. [Link]
-
Carl ROTH. (2012). Safety data sheet - PERU- BALM natural. Retrieved from Carl ROTH website. [Link]
- Google Patents. (n.d.). US4486603A - Preparation of trans cyclohexane 1,4-diamine.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18374, 1,4-Diaminocyclohexane. Retrieved from PubChem. [Link]
-
Cheméo. (n.d.). Chemical Properties of trans-1,4-Cyclohexanediamine (CAS 3114-70-3). Retrieved from Cheméo. [Link]
-
Arkat USA, Inc. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. ARKIVOC. [Link]
-
Wikipedia. (n.d.). trans-1,2-Diaminocyclohexane. Retrieved from Wikipedia. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. scbt.com [scbt.com]
- 3. N-Cbz-trans-1,4-cyclohexanediamine | C14H20N2O2 | CID 18650082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. trans-1,4-Cyclohexanediamine | 2615-25-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. fishersci.ie [fishersci.ie]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Benzyl (trans-4-aminocyclohexyl)carbamate | Sigma-Aldrich [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. fishersci.com [fishersci.com]
